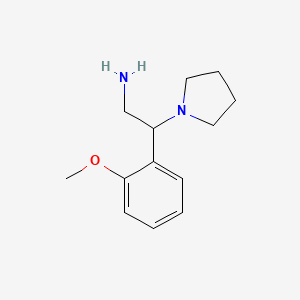
2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine” is a complex organic molecule. It contains a methoxyphenyl group, a pyrrolidinyl group, and an ethylamine group . Methoxyphenyl refers to a phenyl ring (a six-membered aromatic ring) with a methoxy group (-OCH3) attached. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Ethylamine is a two-carbon chain with an amine group (-NH2) at the end.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, a common method for introducing a methoxy group to a phenyl ring is through a reaction called O-methylation . The synthesis of the pyrrolidinyl part could potentially involve a cyclization reaction . The exact synthesis route would depend on many factors, including the desired yield, cost, and safety considerations.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The methoxyphenyl and pyrrolidinyl parts of the molecule are both ring structures, which could influence the overall shape of the molecule. The ethylamine part is a linear chain, which could add flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the methoxy group in the methoxyphenyl part could potentially be involved in ether cleavage reactions. The nitrogen in the pyrrolidinyl and ethylamine parts could potentially act as a nucleophile in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and amine groups could impact its solubility in different solvents .科学的研究の応用
Monoamine Oxidase Inhibitors
Derivatives such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone have been synthesized and found to inactivate monoamine oxidase B, introducing a new class of monoamine oxidase inactivators. This is significant for research into treatments for diseases related to neurotransmitter regulation, such as depression and Parkinson's disease (C. Ding & R. Silverman, 1992).
Antidepressant Activity
A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives was examined for their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity in rodent models. This indicates the importance of such compounds in developing new antidepressants (J. Yardley et al., 1990).
Catalysis and Polymerization
Nickel(II) complexes chelated by (amino)pyridine ligands derived from compounds like 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine have been studied for their activity as ethylene oligomerization catalysts. Such research contributes to understanding catalytic mechanisms and developing industrial catalysts (George S. Nyamato et al., 2016).
Synthesis of Heterocycles
Research into the construction of substituted pyrrolidine derivatives and γ-amino alcohols through [1,2]-Wittig rearrangement and intramolecular cyclization has been reported. This illustrates the utility of such compounds in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Caixing Wang et al., 2015).
Ethylene Dimerization
Palladium(II) complexes with (imino)pyridine ligands, including those derived from 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have been explored as selective ethylene dimerization catalysts. This research aids in the development of selective catalytic processes for industrial applications (George S. Nyamato et al., 2015).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. The compound could also be harmful if ingested, inhaled, or if it comes into contact with the skin .
将来の方向性
The future research directions for this compound could involve exploring its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
特性
IUPAC Name |
2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-7-3-2-6-11(13)12(10-14)15-8-4-5-9-15/h2-3,6-7,12H,4-5,8-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBBICUEKUPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2846247.png)
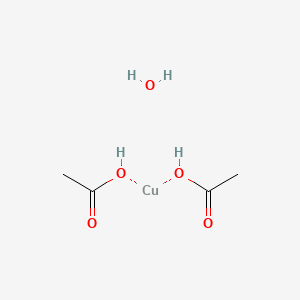

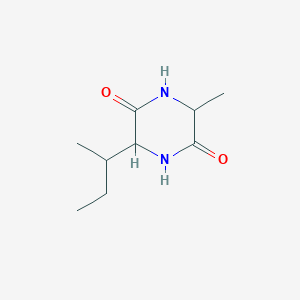
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2846254.png)

![6-((2,3,5,6-Tetramethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2846258.png)
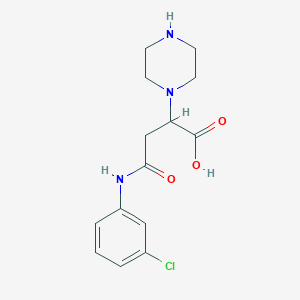
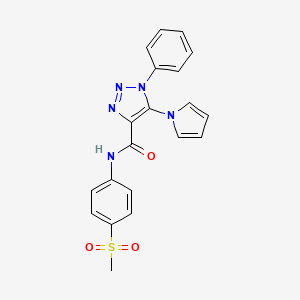
![N-[(3-ethoxy-4-methoxyphenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide](/img/structure/B2846261.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)
![N-(3-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2846265.png)